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Technical Monograph: 2-Chloropyridine-4-carbothioamide

Executive Summary

2-Chloropyridine-4-carbothioamide (CAS: 91447-89-1) is a specialized heterocyclic building
block pivotal in modern medicinal chemistry.[1] As a bioisostere of 2-chloropyridine-4-
carboxamide, it serves as a critical intermediate for the synthesis of thiazole-containing
pharmacophores via the Hantzsch reaction. Its unique electronic properties, driven by the
electron-withdrawing chlorine atom at the C2 position and the thiocarbonyl functionality at C4,
make it a versatile scaffold for developing antitubercular, anticancer, and anti-inflammatory
agents. This guide provides a rigorous analysis of its physicochemical properties, synthetic
protocols, and application logic in drug discovery.

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible research. The compound is distinct from
its amide analog due to the sulfur substitution, which significantly alters its lipophilicity and
hydrogen-bonding potential.
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Descriptor Value / Detall

IUPAC Name 2-Chloropyridine-4-carbothioamide

2-Chloroisonicotinethioamide; 2-Chloro-4-
Common Synonyms pyridinecarbothioamide; 2-Chloropyridine-4-

thiocarboxamide

CAS Registry Number 91447-89-1

Molecular Formula CeHsCIN2S

Molecular Weight 172.64 g/mol

SMILES NC(=S)clcenc(Cl)cl

InChlKey SXOBQZFUVLZZCG-UHFFFAOYSA-N

Physical & Chemical Properties

Understanding the solid-state properties is essential for purification and formulation.

Property Data Notes

_ ) Thioamides often yellow upon
White to pale yellow crystalline o
Appearance id oxidation or trace sulfur
soli
presence.

Sharp melting point indicates

Melting Point 166-167 °C ) o
high crystallinity.
N Soluble in DMSO, DMF, Poorly soluble in non-polar
Solubility
Methanol, Ethanol. solvents (Hexane, Et20).
More acidic than
pKa (Calculated) ~11.5 (Thioamide NH) corresponding amide due to S-
polarizability.
Enhanced lipophilicity vs.
LogP ~1.2 pop Y

amide analog (LogP ~0.5).
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Synthetic Methodologies

Two primary routes exist for the synthesis of 2-chloropyridine-4-carbothioamide. The choice
depends on the availability of precursors (nitrile vs. amide) and safety constraints regarding
hydrogen sulfide gas.

Method A: Thionation of 2-Chloroisonicotinonitrile
(Preferred Scale-Up Route)

This method utilizes the nucleophilic addition of bisulfide to the nitrile carbon. It is atom-efficient
and avoids expensive organophosphorus reagents.

e Precursor: 2-Chloroisonicotinonitrile (CAS: 54822-74-5)

e Reagents: Hydrogen Sulfide (H2S) gas (or NaHS/MgClz), Pyridine/Triethylamine (Base).
e Solvent: Ethanol or DMF.

Protocol:

Dissolution: Dissolve 10.0 mmol of 2-chloroisonicotinonitrile in 20 mL of absolute ethanol

containing 1.0 mL of triethylamine (catalyst).

o Saturation: Cool the solution to 0-5 °C. Bubble dry H2S gas through the solution for 30
minutes until saturation is achieved. Safety Note: Perform strictly in a fume hood with H2S
detectors.

e Reaction: Seal the vessel and stir at room temperature for 4—6 hours. Monitor by TLC
(formation of a lower Rf spot).

e Work-up: Pour the reaction mixture into ice-cold water (100 mL). The yellow precipitate forms
immediately.

 Purification: Filter the solid, wash with cold water to remove traces of base, and recrystallize
from ethanol/water to yield yellow needles.

Method B: Thionation of Amide via Lawesson’s Reagent
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Ideal for small-scale laboratory synthesis where HzS handling is restricted.
e Precursor: 2-Chloropyridine-4-carboxamide.[2]

e Reagent: Lawesson’s Reagent (LR).[3][4][5][6]

e Solvent: Toluene or THF (anhydrous).

Protocol:

Suspend 5.0 mmol of the amide in 25 mL dry toluene.

Add 2.5 mmol (0.5 eq) of Lawesson’s Reagent.

Reflux for 2—3 hours under inert atmosphere (N2).

Cool and evaporate solvent. Purify via column chromatography (SiO2, EtOAc/Hexane
gradient) to remove phosphorus byproducts.

Visualizing the Synthetic Logic
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Figure 1: Comparative synthetic routes for 2-Chloropyridine-4-carbothioamide.

Reactivity & Applications in Drug Discovery
Hantzsch Thiazole Synthesis

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.molcore.com/product/91447-89-1
https://encyclopedia.pub/entry/16391
https://www.researchgate.net/publication/5972415_Use_of_Lawesson's_Reagent_in_Organic_Syntheses
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618327/
https://www.mdpi.com/1420-3049/28/10/4215
https://www.benchchem.com/product/b1369712/docs?utm_src=pdf-body-img#2-chloropyridine-4-carbothioamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b1369712/docs?utm_src=pdf-body#2-chloropyridine-4-carbothioamide-iupac-name-and-synonyms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369712?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The primary utility of this compound is as a thioamide precursor in the Hantzsch thiazole
synthesis. The sulfur atom acts as a potent nucleophile, attacking

-haloketones to form a thiazole ring fused to the pyridine core. This structural motif is prevalent
in kinase inhibitors and antitubercular drugs (e.g., Ethionamide analogs).

e Mechanism: The thioamide sulfur attacks the

-carbon of the haloketone, followed by cyclization and dehydration.

 Significance: The 2-chloro substituent on the pyridine ring remains intact, providing a handle
for further diversification (e.g., S_NAr reactions with amines or alkoxides) after the thiazole
ring is formed.

Bioisosterism
Replacing the amide oxygen with sulfur (O
S) alters the pharmacokinetics:

» Hydrogen Bonding: Thioamides are weaker H-bond acceptors but stronger H-bond donors
than amides.

e Metabolic Stability: The C=S bond is generally more resistant to hydrolysis by peptidases but
can be susceptible to oxidative desulfurization by cytochrome P450s.

Metal Coordination

The thioamide group, often in equilibrium with its iminothiol tautomer, acts as a bidentate ligand
(N, S donor) for transition metals (Cu, Zn, Fe). This property is exploited in designing metallo-
drugs where the complex generates reactive oxygen species (ROS) in tumor cells.

Handling & Safety (E-E-A-T Compliance)
» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

e Storage: Store at 2-8 °C under inert gas (Argon). Thioamides are sensitive to oxidative
degradation over long periods.
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e H2S Precaution: If synthesizing via Method A, be aware that acidification of the reaction
mixture can release toxic H2S gas. Always maintain basic pH during workup until the sulfur
source is quenched.

o Disposal: All sulfur-containing waste must be segregated and treated with bleach
(hypochlorite) to oxidize residual sulfides before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/5972415_Use_of_Lawesson's_Reagent_in_Organic_Syntheses
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618327/
https://www.mdpi.com/1420-3049/28/10/4215
https://pubchem.ncbi.nlm.nih.gov/compound/303543
https://pubchem.ncbi.nlm.nih.gov/compound/303543
https://www.fishersci.fi/fi/en/browse/cas/91447-89-1
https://www.fishersci.se/se/sv/browse/cas/91447-89-1
https://www.lookchem.com/404.htm
https://arctomsci.com/BD-A640932-1
https://www.novachemistry.com/index.php/Index/product_info/pid/220795
https://www.benchchem.com/product/b1369712/docs#2-chloropyridine-4-carbothioamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b1369712/docs#2-chloropyridine-4-carbothioamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b1369712/docs#2-chloropyridine-4-carbothioamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b1369712/docs#2-chloropyridine-4-carbothioamide-iupac-name-and-synonyms
https://www.benchchem.com/product/b1369712?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369712?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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